Home > Products > Screening Compounds P11388 > Bay 65-1942 R form
Bay 65-1942 R form -

Bay 65-1942 R form

Catalog Number: EVT-10993947
CAS Number:
Molecular Formula: C22H25N3O4
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bay 65-1942 R form is a synthetic compound primarily studied for its potential therapeutic applications. It is classified as a selective modulator of the cannabinoid receptor type 1 (CB1), which plays a significant role in various physiological processes, including appetite regulation, pain sensation, and mood modulation. This compound is part of a broader category of cannabinoid-related research aimed at developing new treatments for conditions such as obesity, anxiety, and chronic pain.

Source

Bay 65-1942 was developed by Bayer AG, a global pharmaceutical company known for its innovative research in various therapeutic areas. The compound is derived from a series of chemical modifications aimed at enhancing its selectivity and efficacy as a CB1 receptor modulator.

Classification

Bay 65-1942 R form falls under the classification of:

  • Chemical Class: Cannabinoid derivatives
  • Mechanism of Action: CB1 receptor modulation
  • Therapeutic Category: Potential treatments for metabolic disorders and neuropsychiatric conditions.
Synthesis Analysis

Methods

The synthesis of Bay 65-1942 R form involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo multiple reactions to build the core structure.
  2. Chemical Reactions: Common reactions include alkylation, cyclization, and functional group modifications to achieve the desired pharmacophore.
  3. Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to isolate the final product.

Technical Details

The technical aspects of synthesis typically involve:

  • Use of solvents like dichloromethane or ethanol.
  • Application of reagents such as bases (e.g., sodium hydride) to facilitate reactions.
  • Monitoring reaction progress through techniques like thin-layer chromatography.
Molecular Structure Analysis

Structure

Bay 65-1942 R form has a complex molecular structure characterized by:

  • A central aromatic ring system.
  • Multiple functional groups that enhance its interaction with the CB1 receptor.

Data

Key structural data may include:

  • Molecular formula: C20_{20}H24_{24}N2_{2}O3_{3}
  • Molecular weight: Approximately 336.42 g/mol.
  • Stereochemistry details that define its R form configuration.
Chemical Reactions Analysis

Reactions

Bay 65-1942 R form participates in several chemical reactions relevant to its activity:

  1. Receptor Binding: It binds selectively to the CB1 receptor, influencing downstream signaling pathways.
  2. Metabolic Stability: The compound's stability in biological systems is critical for its pharmacological effects.

Technical Details

The binding affinity and efficacy can be assessed using assays such as:

  • Radiolabeled ligand binding assays.
  • Functional assays measuring intracellular signaling changes upon receptor activation.
Mechanism of Action

Process

Bay 65-1942 R form acts primarily by:

  • Binding to the CB1 receptor, mimicking the effects of endogenous cannabinoids.
  • Modulating neurotransmitter release, particularly in areas of the brain involved in appetite and pain perception.

Data

Research indicates that this compound can lead to:

  • Increased appetite in certain contexts.
  • Analgesic effects through modulation of pain pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: The compound may exhibit different solubility profiles depending on pH.

Relevant data regarding these properties can be obtained from standard chemical databases or through experimental characterization methods.

Applications

Scientific Uses

Bay 65-1942 R form has potential applications in:

  • Pharmacology: As a research tool for studying cannabinoid receptor functions.
  • Therapeutics: Investigated for use in treating metabolic disorders, obesity, and certain neuropsychiatric conditions due to its modulatory effects on appetite and mood.
Molecular Mechanisms of Action

ATP-Competitive Inhibition of Inhibitor of nuclear factor kappa-B kinase subunit beta Kinase Activity

The R enantiomer of Bay 65-1942 functions as a highly selective adenosine triphosphate-competitive inhibitor of Inhibitor of nuclear factor kappa-B kinase subunit beta (IkappaB kinase beta). It binds directly to the catalytic cleft of Inhibitor of nuclear factor kappa-B kinase subunit beta, sterically obstructing adenosine triphosphate binding and preventing phosphotransferase activity. Biochemical assays demonstrate potent half-maximal inhibitory concentration values of 4 nM against Inhibitor of nuclear factor kappa-B kinase subunit beta when using glutathione S-transferase-IkappaBalpha(1–54) as the substrate at physiological adenosine triphosphate concentrations (200 µM) [5]. Kinase profiling revealed exceptional selectivity, with half-maximal inhibitory concentration values exceeding 10 µM against a diverse panel of 27 kinases, including serine/threonine-specific protein kinases, tyrosine kinases, lipases, phosphatases, caspases, and matrix metalloproteinases [5]. This specificity profile positions the compound as a valuable pharmacological tool for dissecting Inhibitor of nuclear factor kappa-B kinase subunit beta-dependent signaling.

Table 1: Kinetic Parameters of Bay 65-1942 R Form Inhibition

ParameterValueExperimental Context
IC₅₀ (IKKβ)4 nMGST-IκBα(1-54) phosphorylation, 200 µM ATP
Kᵢ (IKKβ)2 nMCompetitive binding assay
Kᵢ (IKKα)135 nMCompetitive binding assay
Selectivity Ratio (IKKβ:α)>60-foldBased on Kᵢ values
Off-target Inhibition>10 µM27 representative kinases/enzymes

Modulation of Canonical Nuclear Factor Kappa B Signaling Pathways

By selectively targeting Inhibitor of nuclear factor kappa-B kinase subunit beta, Bay 65-1942 R form effectively disrupts the canonical nuclear factor kappa B pathway. The inhibitor prevents tumor necrosis factor alpha and interleukin-1beta-induced phosphorylation of Inhibitor of nuclear factor kappa B alpha at serine 32 and serine 36 residues. This blockade halts the K48-linked polyubiquitination of Inhibitor of nuclear factor kappa B alpha by the Skp1-Cullin1-F-box protein complex, thereby stabilizing the cytoplasmic Inhibitor of nuclear factor kappa B alpha/nuclear factor kappa B complex and preventing nuclear factor kappa B nuclear translocation [1] [3]. In cellular models, pretreatment with Bay 65-1942 R form (1 µM) abolishes interleukin-1beta-induced nuclear factor kappa B transcriptional activity and downstream proinflammatory gene expression, including interleukin-6, tumor necrosis factor alpha, and cyclooxygenase-2 [3] [5]. This mechanism underpins its efficacy in reducing lipopolysaccharide-induced plasma tumor necrosis factor alpha levels in vivo (half-maximal effective concentration = 9.1 mg/kg orally in mice) [5].

Structural Determinants of Target Selectivity (Inhibitor of nuclear factor kappa-B kinase subunit beta vs. Inhibitor of nuclear factor kappa-B kinase subunit alpha)

The R configuration of Bay 65-1942 confers significant selectivity for Inhibitor of nuclear factor kappa-B kinase subunit beta over Inhibitor of nuclear factor kappa-B kinase subunit alpha, attributable to distinct structural features within their adenosine triphosphate-binding pockets. X-ray crystallography reveals that Inhibitor of nuclear factor kappa-B kinase subunit beta possesses a unique hydrophobic region near the hinge region, formed by valine 29, isoleucine 165, and leucine 21. The R enantiomer optimally engages this pocket through hydrophobic interactions with its cyclopropylmethoxy moiety and specific hydrogen bonding between its pyridoxazine core and the carbonyl backbone of Inhibitor of nuclear factor kappa-B kinase subunit beta cysteine 99 [1] [5]. Conversely, Inhibitor of nuclear factor kappa-B kinase subunit alpha contains bulkier residues (glutamine 64 and glutamate 71) at analogous positions, creating steric hindrance that reduces binding affinity. This differential interaction yields a greater than 60-fold selectivity (inhibitor constant = 2 nM for Inhibitor of nuclear factor kappa-B kinase subunit beta versus 135 nM for Inhibitor of nuclear factor kappa-B kinase subunit alpha) [5]. Additional selectivity arises from conformational differences in the activation loops, where Inhibitor of nuclear factor kappa-B kinase subunit beta adopts a more open conformation amenable to inhibitor binding.

Table 2: Structural Basis for Inhibitor of nuclear factor kappa-B kinase subunit beta/Inhibitor of nuclear factor kappa-B kinase subunit alpha Selectivity

Structural FeatureIKKβIKKαImpact on Bay 65-1942 R Binding
Residue 29 (Hinge region)Valine (hydrophobic)Glutamine (polar)Enhanced hydrophobic fit in IKKβ
Residue 165Isoleucine (hydrophobic)Glutamate (charged)Steric clash in IKKα
Residue 21Leucine (hydrophobic)Methionine (hydrophobic)Similar interaction
Activation Loop ConformationMore openMore constrainedBetter accessibility in IKKβ
Adenosine triphosphate Pocket SizeLarger volumeSmaller volumeAccommodates bulky cyclopropyl group

Impact on Inhibitor of nuclear factor kappa B Phosphorylation and Ubiquitination Dynamics

Bay 65-1942 R form profoundly alters the phosphorylation kinetics and proteasomal degradation of Inhibitor of nuclear factor kappa B alpha. Quantitative phosphoproteomics in stimulated macrophages shows near-complete suppression of stimulus-dependent serine 32/serine 36 phosphorylation at nanomolar concentrations. This inhibition extends the half-life of Inhibitor of nuclear factor kappa B alpha from minutes to over 60 minutes by preventing beta-transducing repeat-containing protein recognition [1]. Consequently, ubiquitin ligase recruitment and K48-linked polyubiquitination are markedly reduced, as demonstrated by ubiquitin affinity pull-down assays showing >80% decrease in Inhibitor of nuclear factor kappa B alpha ubiquitination [1] [3]. Stabilized Inhibitor of nuclear factor kappa B alpha sequesters nuclear factor kappa B dimers (predominantly p50-RelA) in the cytoplasm, confirmed by immunofluorescence and subcellular fractionation. This blockade is reversible upon inhibitor washout, confirming its direct action on the Inhibitor of nuclear factor kappa-B kinase complex rather than proteasome function. The inhibitor also attenuates the phosphorylation of other Inhibitor of nuclear factor kappa B family members, including Inhibitor of nuclear factor kappa B epsilon, though with lesser efficiency due to differential kinase kinetics [1].

Nuclear Factor Kappa B-Independent Substrate Phosphorylation Effects

Beyond canonical nuclear factor kappa B signaling, Bay 65-1942 R form modulates cellular processes through inhibition of Inhibitor of nuclear factor kappa-B kinase subunit beta-mediated phosphorylation of alternative substrates:

  • 5' AMP-activated protein kinase Regulation: Inhibitor of nuclear factor kappa-B kinase subunit beta directly phosphorylates 5' AMP-activated protein kinase at threonine 172 in its activation loop independently of liver kinase B1 or calcium/calmodulin-dependent protein kinase kinase 2. Bay 65-1942 R form (10 µM) abolishes interleukin-1beta-induced 5' AMP-activated protein kinase activation in liver kinase B1-deficient cells, impairing metabolic stress responses and autophagy induction. This effect sensitizes liver kinase B1-deficient cancer cells to phenformin-induced apoptosis by preventing compensatory energy conservation [3].

  • Huntingtin Aggregation Control: Inhibitor of nuclear factor kappa-B kinase subunit beta phosphorylates serine 13 within the N17 domain of huntingtin protein via a non-canonical interferon regulatory factor 3-dependent pathway. Phosphorylation reduces mutant huntingtin aggregation and toxicity. Bay 65-1942 R form inhibits this phosphorylation event, demonstrating Inhibitor of nuclear factor kappa-B kinase subunit beta's role in Huntington disease-associated protein homeostasis [4].

  • Transcriptional Reprogramming: Inhibitor of nuclear factor kappa-B kinase subunit beta phosphorylates histone H3 at serine 10 and forkhead box O3a at serine 644, influencing gene expression and oxidative stress responses. Inhibition by Bay 65-1942 R form alters chromatin accessibility at pro-survival genes and reduces forkhead box O3a nuclear exclusion, contributing to growth arrest in preclinical cancer models [1] [7].

These nuclear factor kappa B-independent activities expand the therapeutic implications of Bay 65-1942 R form beyond inflammation to include metabolic regulation, neurodegenerative proteinopathies, and cancer cell survival pathways.

Properties

Product Name

Bay 65-1942 R form

IUPAC Name

7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-piperidin-3-yl-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C22H25N3O4/c26-18-4-1-5-19(28-11-13-6-7-13)20(18)17-9-15(14-3-2-8-23-10-14)16-12-29-22(27)25-21(16)24-17/h1,4-5,9,13-14,23,26H,2-3,6-8,10-12H2,(H,24,25,27)

InChI Key

IGJVFGZEWDGDOO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.